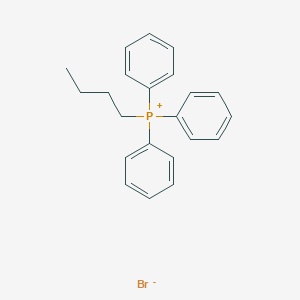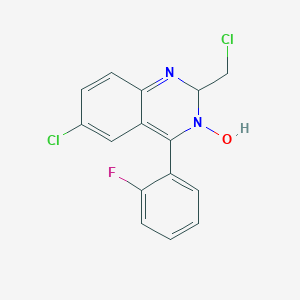
2,5-Dihydrofuran
Descripción general
Descripción
2,5-Dihydrofuran is an organic compound classified as a monounsaturated derivative of furan . It is a colorless, volatile liquid . It can be produced from the acid-catalyzed rearrangement of 1‑butene 3,4‑epoxide .
Synthesis Analysis
The insertion reaction of alkylidene carbenes is demonstrated to be an effective method for the synthesis of 2,5-dihydrofuran ring systems . The best results have been obtained on substrates containing electron-withdrawing substituents, which appear less prone to the competing rearrangement reaction .Molecular Structure Analysis
The crystal structure of 2,5-dihydrofuran demonstrates the structure II (sII) clathrate hydrate with the cubic Fd-3m space group . The 2,5-dihydrofuran molecule is located at the center of the large cages of sII hydrate .Chemical Reactions Analysis
A P-containing palladacycle catalyzes a regioselective Heck reaction of 2,3-dihydrofuran with diaryliodonium salts and aryl iodides to afford 2-aryl-2,5-dihydrofurans and 2-aryl-2,3-dihydrofurans, respectively, in good yields .Physical And Chemical Properties Analysis
2,5-Dihydrofuran is a colorless, volatile liquid . It has a molar mass of 70.091 g·mol −1 and a density of 0.9461 g cm −3 . It has a melting point of −86 °C and a boiling point of 67.4 °C .Aplicaciones Científicas De Investigación
1. Marine Natural Products Research
Specific Scientific Field
Marine soft corals, particularly those of the Sarcophyton genus, have been a valuable reservoir of bioactive natural products.
Application Summary
Researchers have investigated the organic extract of the soft coral Sarcophyton cinereum, leading to the isolation of several new cembranoids. Among these, 2,5-Dihydrofuran derivatives play a crucial role. Specifically, four new cembranoids—16β- and 16α-hydroperoxyisosarcophytoxides (1 and 2), 16β- and 16α-methoxyisosarcophytoxides (3 and 4)—were identified, along with a known cembranoid called lobocrasol (5). These compounds contain a 2,5-dihydrofuran moiety .
Experimental Procedures
The structures of these isolates were elucidated through detailed spectroscopic analysis. The relative configuration of the 2,5-dihydrofuran moiety was determined using DU8-based calculations for long-range coupling constants (4JH,H).
Results and Outcomes
The study evaluated the cytotoxicity and immunosuppressive activities of all isolates. These findings contribute to our understanding of marine natural products and their potential applications in drug discovery and development.
2. Thermophysical Property Data
Specific Scientific Field
Thermodynamics and thermophysical properties of organic compounds.
Application Summary
The NIST ThermoData Engine software package provides access to critically evaluated thermodynamic property data for pure compounds, including 2,5-Dihydrofuran . Researchers can use this data for various applications, such as process design and optimization .
3. Electron Acceptors in Organic Synthesis
Specific Scientific Field
Organic synthesis and materials science.
Application Summary
A diversified family of 2,5-Dihydrofuran derivatives has been synthesized as a new class of highly efficient and tunable electron acceptors. These compounds offer promising applications in organic electronics and photovoltaics .
4. Biomass-Derived Monomers for Biodegradable Polymers
Specific Scientific Field
Green chemistry and polymer science.
Application Summary
Experts consider biomass-derived monomers essential for manufacturing biodegradable polymers. 2,5-Furandicarboxylic acid (FDCA) and related diols (such as 2,5-dihydroxymethylfuran) serve as building blocks for sustainable plastics. These compounds are exceptionally valuable due to their renewable origin and potential environmental benefits .
Safety And Hazards
2,5-Dihydrofuran is highly flammable and its vapors may form explosive mixtures with air . It may form explosive peroxides . Containers may explode when heated . It is advised to keep away from heat, sparks, open flames, hot surfaces, and sources of ignition . It is also recommended to use only non-sparking tools and take precautionary measures against static discharges .
Direcciones Futuras
The electrosynthesis of 2,5-dicarboxy-2,5-dihydrofurans has been reported . This method does not require the use of lead and is compatible with polar functional groups . The reaction can be readily scaled up and several cyclic olefins worked well as olefin components . This finding provides greater clarity to the literature surrounding the electrosynthesis and potential applications of 2,5-dicarboxy-2,5-dihydrofurans .
Propiedades
IUPAC Name |
2,5-dihydrofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-2-4-5-3-1/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGCQEVBJHPOGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051785 | |
| Record name | 2,5-Dihydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Aldrich MSDS] | |
| Record name | 2,5-Dihydrofuran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10398 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,5-Dihydrofuran | |
CAS RN |
1708-29-8 | |
| Record name | 2,5-Dihydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dihydrofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DIHYDROFURAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furan, 2,5-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dihydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dihydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIHYDROFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD0TIE091T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

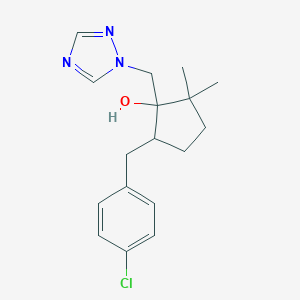
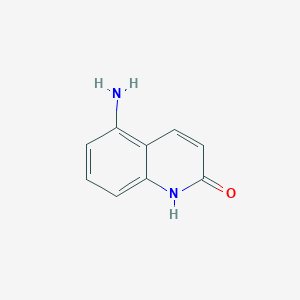
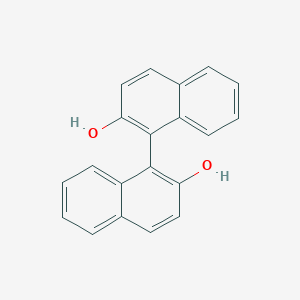
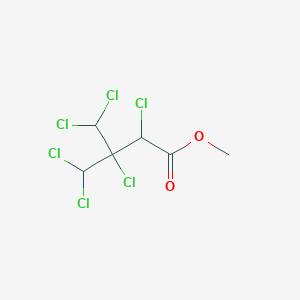
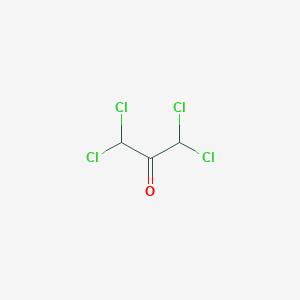
![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B41717.png)
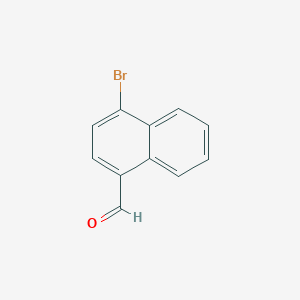
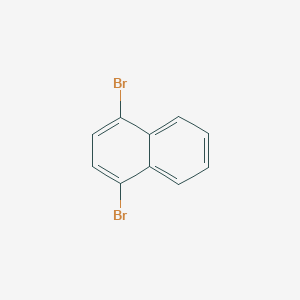
![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine](/img/structure/B41727.png)
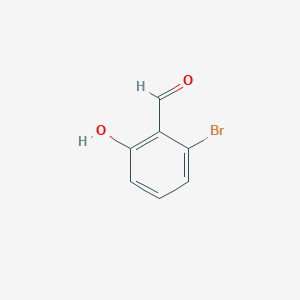
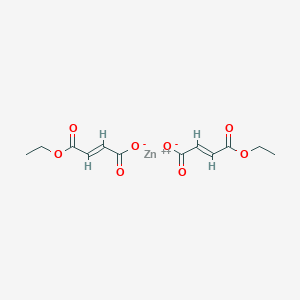
![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)
